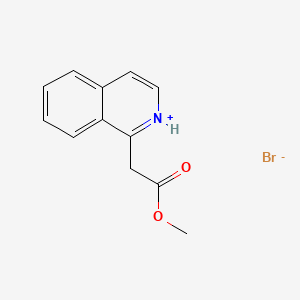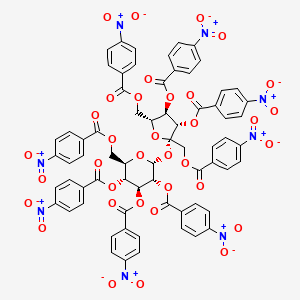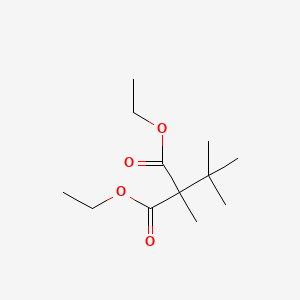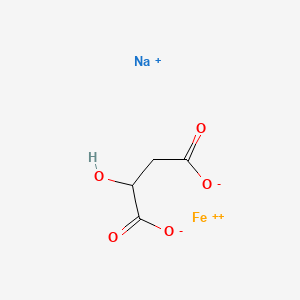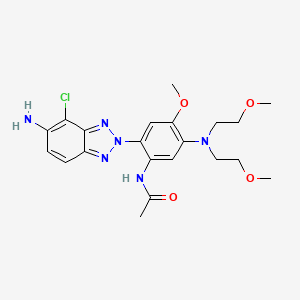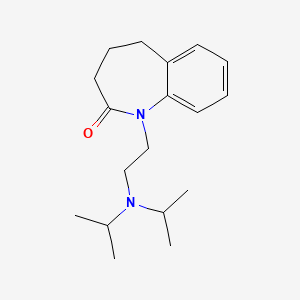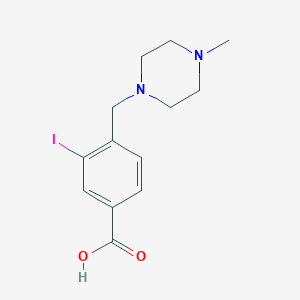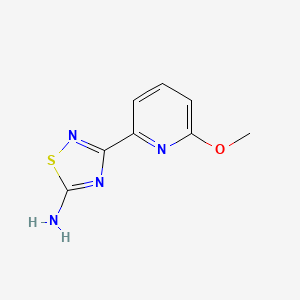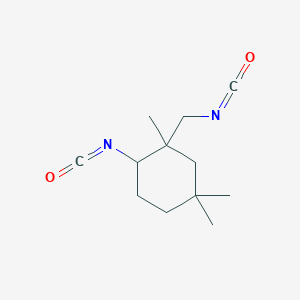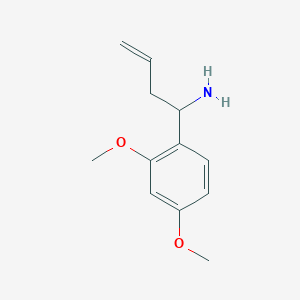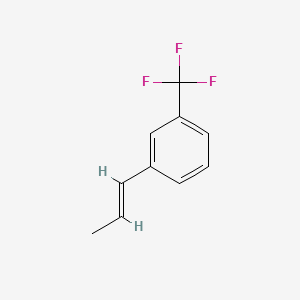
1-(1-Propenyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propenyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a propenyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(1-Propenyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the alkylation of benzene derivatives with propenyl and trifluoromethyl groups. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with propenyl chloride and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained between 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
1-(1-Propenyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures under reflux.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, saturated hydrocarbons, and methoxy-substituted derivatives.
Scientific Research Applications
1-(1-Propenyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 1-(1-Propenyl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of enzyme activity and signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(1-Propenyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(1-Propenyl)-4-(trifluoromethyl)benzene: This compound has the trifluoromethyl group in the para position, which can lead to different chemical reactivity and biological activity.
1-(1-Propenyl)-2-(trifluoromethyl)benzene: With the trifluoromethyl group in the ortho position, this compound may exhibit steric hindrance, affecting its reactivity and interactions with molecular targets.
1-(1-Propenyl)-3-(difluoromethyl)benzene: The presence of a difluoromethyl group instead of a trifluoromethyl group can alter the compound’s electronic properties and reactivity.
Properties
CAS No. |
2924-25-6 |
|---|---|
Molecular Formula |
C10H9F3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-[(E)-prop-1-enyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-7H,1H3/b4-2+ |
InChI Key |
OUZWHCIDWBRHFD-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC=CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


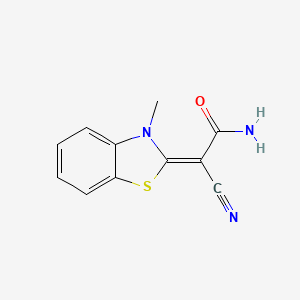
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

